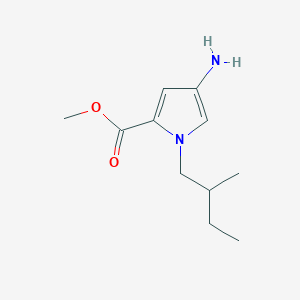
1-(2-Amino-2-cyclopropylethyl)-3-isopropylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Amino-2-cyclopropylethyl)-3-isopropylurea is an organic compound that features a unique cyclopropyl group attached to an ethylamine moiety, which is further linked to an isopropylurea group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-2-cyclopropylethyl)-3-isopropylurea typically involves the reaction of 2-amino-2-cyclopropylethylamine with isopropyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or tetrahydrofuran to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: 1-(2-Amino-2-cyclopropylethyl)-3-isopropylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding urea derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents.
Substitution: Various nucleophiles such as halides, thiols; reactions may require catalysts or specific pH conditions.
Major Products:
Oxidation: Urea derivatives with oxidized functional groups.
Reduction: Amine derivatives with reduced functional groups.
Substitution: Substituted urea compounds with different nucleophiles attached.
科学的研究の応用
1-(2-Amino-2-cyclopropylethyl)-3-isopropylurea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1-(2-Amino-2-cyclopropylethyl)-3-isopropylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The cyclopropyl group can induce conformational changes in the target molecules, enhancing the compound’s efficacy and selectivity.
類似化合物との比較
1-(2-Amino-2-cyclopropylethyl)-3-methylurea: Similar structure but with a methyl group instead of an isopropyl group.
1-(2-Amino-2-cyclopropylethyl)-3-ethylurea: Contains an ethyl group instead of an isopropyl group.
1-(2-Amino-2-cyclopropylethyl)-3-phenylurea: Features a phenyl group, offering different chemical properties.
Uniqueness: 1-(2-Amino-2-cyclopropylethyl)-3-isopropylurea is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties. This uniqueness can result in distinct reactivity and interaction profiles compared to its analogs.
特性
分子式 |
C9H19N3O |
|---|---|
分子量 |
185.27 g/mol |
IUPAC名 |
1-(2-amino-2-cyclopropylethyl)-3-propan-2-ylurea |
InChI |
InChI=1S/C9H19N3O/c1-6(2)12-9(13)11-5-8(10)7-3-4-7/h6-8H,3-5,10H2,1-2H3,(H2,11,12,13) |
InChIキー |
PRLJLKLHIRFHKN-UHFFFAOYSA-N |
正規SMILES |
CC(C)NC(=O)NCC(C1CC1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



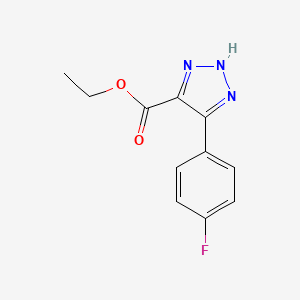




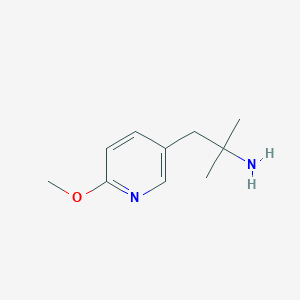
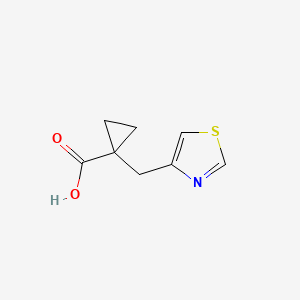
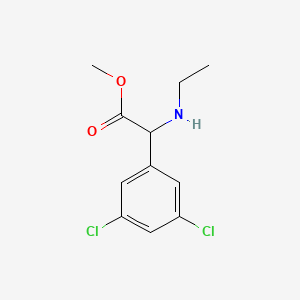

![tert-butylN-{[4-(bromomethyl)-2-fluorophenyl]methyl}carbamate](/img/structure/B13537672.png)
